molecular formula C6H14N2O B8081901 Azane;1-ethylpyrrolidin-2-one

Azane;1-ethylpyrrolidin-2-one

Cat. No.: B8081901
M. Wt: 130.19 g/mol
InChI Key: UHSGIQZSVIMFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azane;1-ethylpyrrolidin-2-one, also known as 1-ethyl-2-pyrrolidinone, is an organic compound with the molecular formula C6H11NO. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-2-pyrrolidinone can be synthesized through the reaction of 2-pyrrolidone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, 1-ethyl-2-pyrrolidinone is produced by the catalytic hydrogenation of N-ethylsuccinimide. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity 1-ethyl-2-pyrrolidinone.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylsuccinimide.

    Reduction: It can be reduced to form 1-ethylpyrrolidine.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and aryl halides, typically under basic conditions.

Major Products Formed

    Oxidation: N-ethylsuccinimide.

    Reduction: 1-ethylpyrrolidine.

    Substitution: N-substituted derivatives of 1-ethyl-2-pyrrolidinone.

Scientific Research Applications

1-Ethyl-2-pyrrolidinone has a wide range of scientific research applications, including:

    Chemistry: It is used as a solvent in various chemical reactions and processes, including polymerization and catalysis.

    Biology: It is used as a solvent in the extraction and purification of biological molecules.

    Medicine: It is used as a solvent in pharmaceutical formulations and drug delivery systems.

    Industry: It is used as a solvent in the production of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism of action of 1-ethyl-2-pyrrolidinone is primarily based on its ability to act as a solvent. It can dissolve a wide range of organic and inorganic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved in its action depend on the specific application and the compounds it interacts with.

Comparison with Similar Compounds

1-Ethyl-2-pyrrolidinone is similar to other N-alkylpyrrolidones, such as N-methyl-2-pyrrolidone and N-butyl-2-pyrrolidone. it has unique properties that make it suitable for specific applications:

    N-methyl-2-pyrrolidone: Similar solvent properties but has a lower boiling point and different toxicity profile.

    N-butyl-2-pyrrolidone: Similar solvent properties but has a higher boiling point and different solubility characteristics.

These differences highlight the uniqueness of 1-ethyl-2-pyrrolidinone in terms of its boiling point, solubility, and toxicity profile, making it suitable for specific industrial and research applications.

Biological Activity

1-Ethylpyrrolidin-2-one, commonly referred to as Azane, is a cyclic amide with notable biological activities. This compound has garnered attention in pharmaceutical research due to its diverse applications, particularly in the fields of medicinal chemistry and drug development. The following sections delve into its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

1-Ethylpyrrolidin-2-one is characterized by its five-membered ring structure containing a nitrogen atom. Its molecular formula is C6H11NOC_6H_{11}NO, and it possesses unique solubility properties that enhance its biological activity. The compound is soluble in various organic solvents, making it suitable for diverse applications in biological systems .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-ethylpyrrolidin-2-one. In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, one study reported IC50 values for various derivatives against HepG2 (human liver carcinoma) cells, indicating significant cytotoxicity . The following table summarizes the IC50 values of selected compounds derived from 1-ethylpyrrolidin-2-one:

CompoundIC50 (µM)Cancer Cell Line
Compound A6.525HepG2
Compound B10.97HepG2
Compound C12.40HepG2

These findings suggest that modifications to the 1-ethylpyrrolidin-2-one structure can enhance its anticancer efficacy.

Antimicrobial Activity

1-Ethylpyrrolidin-2-one has also been investigated for its antimicrobial properties. In vitro studies indicated effectiveness against various bacterial strains, including Escherichia coli. The binding affinity of certain derivatives with bacterial receptors was assessed through molecular docking studies, revealing promising interactions that could lead to the development of new antimicrobial agents .

Neuroprotective Effects

Research has indicated that 1-ethylpyrrolidin-2-one may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .

Study on Anticancer Properties

A pivotal study published in a peer-reviewed journal explored the synthesis and biological evaluation of various derivatives of 1-ethylpyrrolidin-2-one. Researchers synthesized several compounds and tested their cytotoxicity against multiple cancer cell lines. The study concluded that specific modifications significantly improved anticancer activity, with some derivatives showing IC50 values lower than traditional chemotherapeutics .

Neuroprotective Study

Another significant investigation focused on the neuroprotective capabilities of 1-ethylpyrrolidin-2-one in models of oxidative stress-induced neuronal damage. The results indicated that the compound could mitigate oxidative stress and promote neuronal survival, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions .

Properties

IUPAC Name

azane;1-ethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.H3N/c1-2-7-5-3-4-6(7)8;/h2-5H2,1H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSGIQZSVIMFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1=O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.